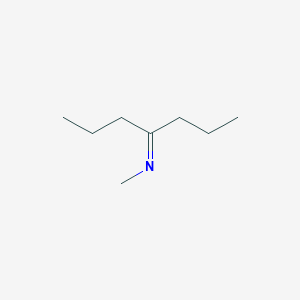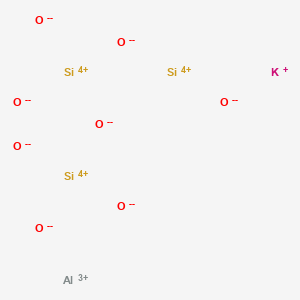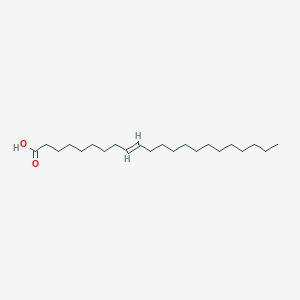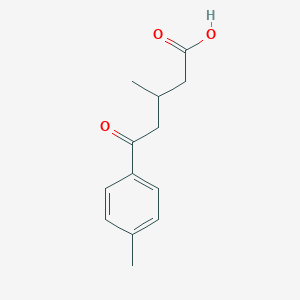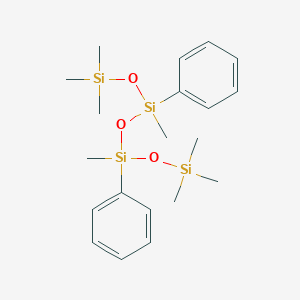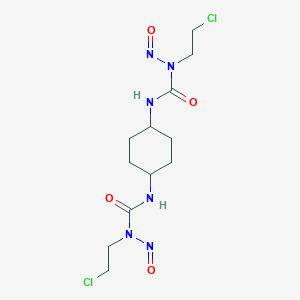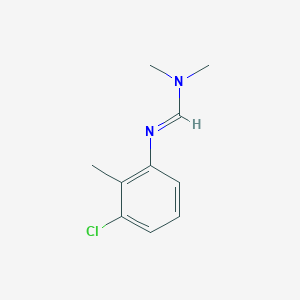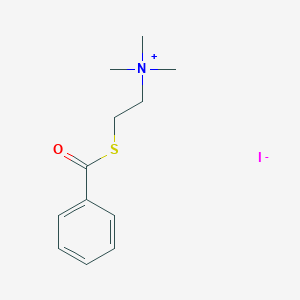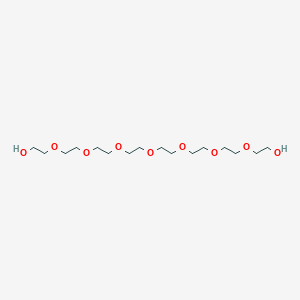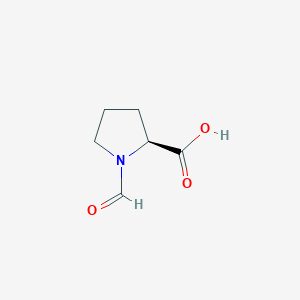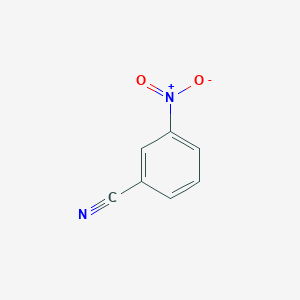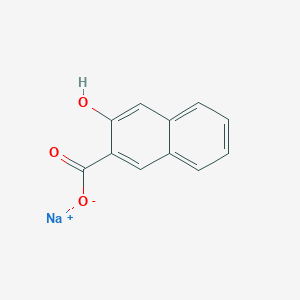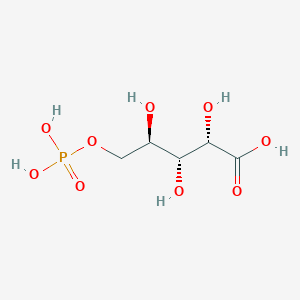
5-Phosphoarabinonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phosphoarabinonic acid (PAA) is a type of sugar acid that is found in plant cell walls. It is a key intermediate in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. PAA has been the focus of scientific research due to its potential applications in various fields, including biofuels, pharmaceuticals, and food science.
Mécanisme D'action
5-Phosphoarabinonic acid exerts its biological effects through various mechanisms, including the regulation of gene expression, the modulation of cellular signaling pathways, and the inhibition of enzyme activity. 5-Phosphoarabinonic acid has been shown to interact with various proteins and enzymes, including glycosyltransferases, kinases, and phosphatases.
Effets Biochimiques Et Physiologiques
5-Phosphoarabinonic acid has been shown to have various biochemical and physiological effects. In plants, 5-Phosphoarabinonic acid is involved in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. In animals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. 5-Phosphoarabinonic acid has also been shown to modulate the immune system and regulate glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-Phosphoarabinonic acid has several advantages for use in lab experiments, including its availability, stability, and low toxicity. However, 5-Phosphoarabinonic acid can be difficult to synthesize and purify, and its effects can be variable depending on the experimental conditions.
Orientations Futures
There are several future directions for research on 5-Phosphoarabinonic acid. One area of interest is the development of new synthesis methods for 5-Phosphoarabinonic acid that are more efficient and cost-effective. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of 5-Phosphoarabinonic acid. Additionally, there is interest in exploring the potential applications of 5-Phosphoarabinonic acid in other fields, such as materials science and biotechnology.
In conclusion, 5-Phosphoarabinonic acid is a sugar acid that has potential applications in various fields, including biofuels, pharmaceuticals, and food science. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and explored. Further research on 5-Phosphoarabinonic acid is needed to fully understand its potential and to develop new applications for this important molecule.
Méthodes De Synthèse
5-Phosphoarabinonic acid can be synthesized through various methods, including chemical and enzymatic processes. Chemical synthesis involves the reaction of arabinose with phosphoric acid, while enzymatic synthesis involves the use of arabinose-5-phosphate isomerase (API) to convert arabinose-5-phosphate to 5-Phosphoarabinonic acid.
Applications De Recherche Scientifique
5-Phosphoarabinonic acid has been extensively studied for its potential applications in various fields. In biofuels, 5-Phosphoarabinonic acid can be used as a feedstock for the production of bioethanol and other biofuels. In pharmaceuticals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. In food science, 5-Phosphoarabinonic acid can be used as a food additive to improve the texture and stability of food products.
Propriétés
Numéro CAS |
14405-05-1 |
|---|---|
Nom du produit |
5-Phosphoarabinonic acid |
Formule moléculaire |
C5H11O9P |
Poids moléculaire |
246.11 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |
Clé InChI |
HNECGPFIYSOYHF-JJYYJPOSSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Synonymes |
5-phosphoarabinonate arabinonate-5-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



